(1R,2S,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-one
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Description
“(1R,2S,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-one” is a complex organic compound . It is also known as “3-AZA-TRICYCLO[4.2.1.0(2,5)]NON-7-EN-4-ONE” with a CAS Number of 14735-70-7 .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 135.16300, a density of 1.257g/cm3, a boiling point of 332.225ºC at 760 mmHg, and a melting point of 117-122ºC . It also has a flash point of 189.967ºC .Scientific Research Applications
Structural Analysis and Modification
- The structural analysis of similar compounds has revealed intricate details about their molecular conformation. For instance, studies on related molecules have shown that they feature fused ring systems with distinct shapes, such as envelope conformations for five-membered rings containing an oxygen atom. These structural characteristics are crucial for understanding the compound's chemical behavior and potential applications in material science and organic synthesis (Hamdi et al., 2010).
Synthetic Applications
- Research on polyfunctionalized cage compounds through pericyclic domino processes has highlighted the versatility of oxatricyclo compounds as intermediates in organic synthesis. These compounds can undergo transformations to yield various structurally complex derivatives, demonstrating their utility in the synthesis of novel organic molecules (Giomi et al., 2000).
Phase Transition Studies
- Investigations into the solid-solid phase transitions of related compounds have provided insights into their thermodynamic properties. Such studies are important for applications that require materials with specific thermal behaviors, which could be useful in developing advanced materials for technology and manufacturing (Marcos et al., 1984).
Reaction Mechanisms
- Studies on the reaction mechanisms involving similar oxatricyclo compounds have uncovered novel pathways for chemical synthesis, including bromonium ion-assisted epoxide ring-opening reactions. These findings are significant for the development of new synthetic methods in organic chemistry (Bonney et al., 2011).
Properties
IUPAC Name |
(1R,2S,5R,6S)-9-oxatricyclo[4.2.1.02,5]non-7-en-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-5-3-4-6-1-2-7(10-6)8(4)5/h1-2,4,6-8H,3H2/t4-,6-,7+,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAGZKSZJTWUPV-ZAKLUEHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C=CC(C2C1=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]3C=C[C@H]([C@H]2C1=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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